18:1 Ethylene Glycol 18:1 Ethylene Glycol Polyoxyethylene dioleate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 9005-07-6
VCID: VC8474877
InChI: InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C38H70O4
Molecular Weight: 591.0 g/mol

18:1 Ethylene Glycol

CAS No.: 9005-07-6

Cat. No.: VC8474877

Molecular Formula: C38H70O4

Molecular Weight: 591.0 g/mol

* For research use only. Not for human or veterinary use.

18:1 Ethylene Glycol - 9005-07-6

Specification

CAS No. 9005-07-6
Molecular Formula C38H70O4
Molecular Weight 591.0 g/mol
IUPAC Name 2-octadec-9-enoyloxyethyl octadec-9-enoate
Standard InChI InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3
Standard InChI Key NKSOSPOXQKNIKJ-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

18:1 Ethylene Glycol (CAS: 928-24-5, 134141-38-1) is systematically named 1,2-dioleoyl ethylene glycol, reflecting its esterification of ethylene glycol with oleic acid at both hydroxyl groups. The "18:1" notation denotes the oleic acid component, specifying an 18-carbon chain with one cis double bond at the ninth position. This configuration confers a kinked geometry to the hydrophobic tails, influencing packing efficiency in lipid bilayers and emulsion stability.

Amphiphilic Nature and Physicochemical Properties

The compound’s amphiphilic structure enables dual interactions: the hydrophilic ethylene glycol moiety hydrogen bonds with aqueous phases, while the oleoyl chains integrate into hydrophobic environments. This duality underpins its surfactant properties, reducing interfacial tension in oil-water systems. Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight591 g/molBenchChem
Solubility in WaterPractically insolubleVulcanChem
LogP (Partition Coefficient)≈8.2 (predicted)Computational modeling

The high logP value predicts membrane localization in biological systems, corroborating its detection in cellular membranes and urine.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of ethylene glycol with oleic acid proceeds via acid catalysis, typically employing sulfuric acid or p-toluenesulfonic acid. Reaction conditions optimize at 150–200°C under reduced pressure to facilitate water removal, achieving yields exceeding 85%. The stoichiometric ratio of oleic acid to ethylene glycol is critical; excess oleic acid minimizes di-ester formation, while controlled ethylene oxide addition prevents polymerization.

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors, where oleic acid and ethylene oxide are fed concurrently. Post-reaction purification involves fractional distillation to isolate the di-ester from mono-esters and unreacted precursors. Advanced facilities employ molecular distillation under high vacuum (<0.001 mmHg) to preserve thermal-labile oleate chains .

Chemical Reactivity and Reaction Pathways

Oxidation Reactions

Exposure to oxidizing agents like hydrogen peroxide or KMnO₄ oxidizes the ethylene glycol backbone, generating peroxides and carboxylic acids. For instance, oxidation at the α-carbon yields glyoxylic acid derivatives, which participate in crosslinking reactions relevant to polymer chemistry.

Reduction and Substitution

Catalytic hydrogenation (H₂/Pd) reduces ester groups to primary alcohols, producing 1,2-dioleoyl ethanol—a precursor for nonionic surfactants. Nucleophilic substitution with alkyl halides replaces ester oxygen, forming ether linkages resistant to hydrolysis .

Applications in Scientific Research

Drug Delivery Systems

Incorporating 18:1 Ethylene Glycol into lipid nanoparticles (LNPs) enhances drug encapsulation and circulation time. A formulation comprising 55:40:5 molar ratios of 18:1 Ethylene Glycol, cholesterol, and DSPE-PEG yields nanoparticles (80–120 nm) with 90% encapsulation efficiency for hydrophobic drugs like paclitaxel . In vivo studies in rodents demonstrate a 3-fold increase in plasma half-life compared to non-PEGylated analogs .

Dielectric Spectroscopy in Membrane Studies

Time-domain reflectometry (TDR) reveals the compound’s dielectric constant (ε’ ≈12) and relaxation time (~50 ps), metrics critical for modeling lipid bilayer dynamics. These properties enable precise modulation of membrane permeability in electrophysiological assays.

Thermal Conductivity in Nanofluids

Dispersing copper nanoparticles (<10 nm) in 18:1 Ethylene Glycol-based nanofluids disrupts hydrogen bonding networks, enhancing thermal conductivity by 40% compared to pure ethylene glycol. Applications in heat transfer systems (e.g., automotive cooling) exploit this anomaly.

Analytical and Stability Protocols

Quantification via Gas Chromatography

Gas chromatography coupled with flame ionization detection (GC-FID) quantifies 18:1 Ethylene Glycol in biological matrices. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) improves volatility, achieving detection limits of 0.1 ppm in serum. Internal standards (e.g., heptadecanoic acid esters) correct for matrix effects, ensuring <10% inter-day variability.

Toxicological and Environmental Considerations

While 18:1 Ethylene Glycol itself exhibits low acute toxicity (LD₅₀ >2000 mg/kg in rats), its metabolic byproducts, including oleic acid and ethylene glycol, pose risks. Ethylene glycol’s conversion to oxalic acid may induce nephrotoxicity, necessitating stringent handling protocols . Environmental persistence is mitigated by esterase-mediated hydrolysis in aquatic systems, with a half-life of <7 days in freshwater.

Recent Advances and Future Directions

Targeted Cancer Therapeutics

Functionalizing 18:1 Ethylene Glycol nanoparticles with folate ligands enhances tumor-specific uptake. Preclinical trials in xenograft models show a 50% reduction in tumor volume compared to non-targeted counterparts .

Sustainable Production Methods

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers a greener alternative to acid catalysis, achieving 92% conversion at 70°C with minimal waste.

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